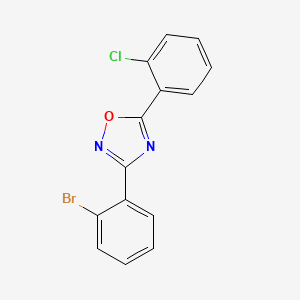

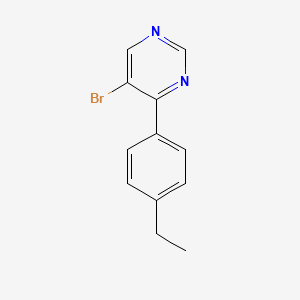

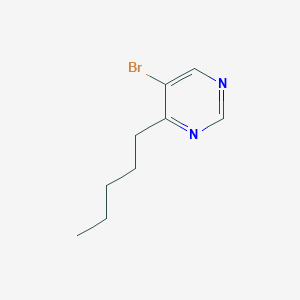

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound "3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a class of heterocyclic compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of 1,2,4-oxadiazoles and their synthesis, biological activities, and physical properties. These derivatives are of significant interest due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors such as acid chlorides with amidoximes, followed by cyclization to form the oxadiazole ring. For instance, the synthesis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles was achieved by reacting benzamidoximes with acid chloride and subsequent cyclization of the resulting O-acylbenzamidoxime intermediate . Similarly, electrochemical synthesis has been employed for 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles using acyl thiosemicarbazide at a platinum electrode . These methods highlight the versatility in synthesizing oxadiazole derivatives, which could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles was confirmed using IR, NMR, mass spectral, and elemental analyses . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be inferred from their interactions with biological targets. The papers provided do not detail specific chemical reactions of the oxadiazole derivatives but do mention their biological activity, which implies a level of chemical reactivity with biological molecules. For instance, some oxadiazole derivatives exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria , suggesting that these compounds can interact with and possibly inhibit bacterial growth.

Physical and Chemical Properties Analysis

The physical properties of oxadiazole derivatives, such as thermal stability and melting points, have been studied using techniques like thermogravimetric (TG) analysis and differential scanning calorimetry (DSC). The thermal degradation kinetics of these compounds can be analyzed using model-free kinetic methods . The antimicrobial activities of these compounds have also been screened, indicating their potential as therapeutic agents . These studies provide a foundation for understanding the physical and chemical behavior of oxadiazole derivatives, which would be relevant for the compound "3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole".

性质

IUPAC Name |

3-(2-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCOSGKUMUJDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650341 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

CAS RN |

1000339-28-5 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)